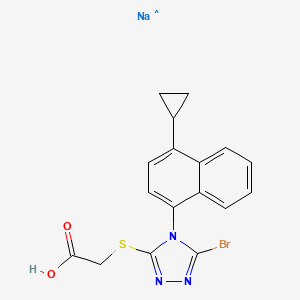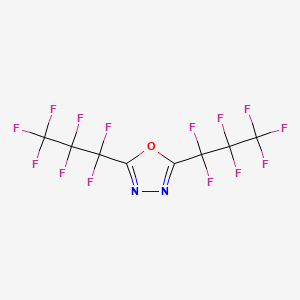
2,5-Bis(heptafluoropropyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(heptafluoropropyl)-1,3,4-oxadiazole is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of heptafluoropropyl groups imparts significant stability and reactivity to the molecule, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(heptafluoropropyl)-1,3,4-oxadiazole typically involves the reaction of perfluoroalkyl hydrazines with appropriate carboxylic acids or their derivatives. One common method includes the cyclization of perfluoroalkyl-substituted hydrazides under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The scalability of the synthesis process is also an important consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(heptafluoropropyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms in the heptafluoropropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2,5-Bis(heptafluoropropyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a potential probe for biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 2,5-Bis(heptafluoropropyl)-1,3,4-oxadiazole exerts its effects involves interactions with various molecular targets. The fluorinated groups enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
2,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole: Another fluorinated heterocycle with similar stability and reactivity.
2,5-Bis(aminomethyl)furan: A biorenewable monomer used in polymeric applications.
Uniqueness: 2,5-Bis(heptafluoropropyl)-1,3,4-oxadiazole stands out due to its specific fluorinated structure, which imparts unique chemical and physical properties
Properties
CAS No. |
647-79-0 |
|---|---|
Molecular Formula |
C8F14N2O |
Molecular Weight |
406.08 g/mol |
IUPAC Name |
2,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C8F14N2O/c9-3(10,5(13,14)7(17,18)19)1-23-24-2(25-1)4(11,12)6(15,16)8(20,21)22 |
InChI Key |
BFZVVWRLMDFVPI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(O1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


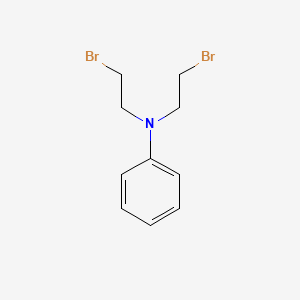
![[(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B14755086.png)
![Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene](/img/structure/B14755094.png)


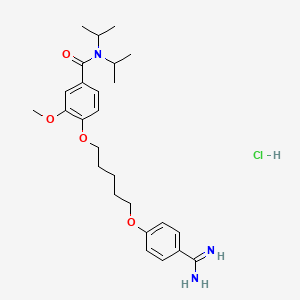

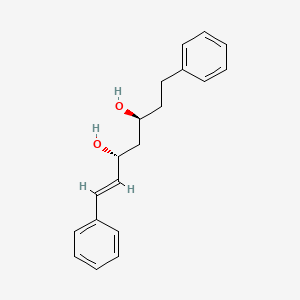

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)

